3-Phosphoglyceric acid barium

Description

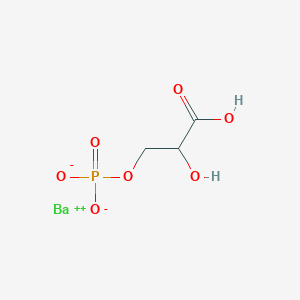

barium(2+);(2-carboxy-2-hydroxyethyl) phosphate: is a compound that combines glyceric acid with barium phosphate Glyceric acid is a three-carbon sugar acid, while barium phosphate is a salt formed from barium and phosphoric acid

Properties

CAS No. |

22457-55-2 |

|---|---|

Molecular Formula |

C3H7BaO7P |

Molecular Weight |

323.38 g/mol |

IUPAC Name |

barium(2+);2-hydroxy-3-phosphonooxypropanoate |

InChI |

InChI=1S/C3H7O7P.Ba/c4-2(3(5)6)1-10-11(7,8)9;/h2,4H,1H2,(H,5,6)(H2,7,8,9); |

InChI Key |

ZDMVHQCTTNWABW-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(=O)[O-])O)OP(=O)(O)O.C(C(C(=O)[O-])O)OP(=O)(O)O.[Ba+2] |

Other CAS No. |

22457-55-2 |

Pictograms |

Acute Toxic |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Oxidation of Glycerol: Glyceric acid can be synthesized by the oxidation of glycerol. A typical oxidant used is nitric acid, but catalytic oxidations have also been developed.

Formation of Barium Salt: To form glyceric acid 3-(barium phosphate), glyceric acid is reacted with barium phosphate under controlled conditions. The reaction typically involves mixing aqueous solutions of glyceric acid and barium phosphate, followed by precipitation and purification of the resulting compound.

Industrial Production Methods: Industrial production of glyceric acid involves the microbial oxidation of glycerol. Acetic acid bacteria, such as Gluconobacter species, are commonly used for this purpose. The process involves optimizing the initial glycerol concentration and aeration rate to achieve high yields of glyceric acid .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Glyceric acid can undergo further oxidation to produce tartronic acid.

Reduction: Reduction of glyceric acid can yield glycerol.

Esterification: Glyceric acid can react with alcohols to form esters.

Common Reagents and Conditions:

Oxidizing Agents: Nitric acid, oxygen with catalysts.

Reducing Agents: Hydrogen gas with metal catalysts.

Esterification Reagents: Alcohols and acid catalysts.

Major Products:

Tartronic Acid: Formed by the oxidation of glyceric acid.

Glycerol: Formed by the reduction of glyceric acid.

Esters: Formed by the esterification of glyceric acid with alcohols.

Scientific Research Applications

Chemistry:

Synthesis of Biodegradable Polymers: Glyceric acid derivatives are used in the synthesis of biodegradable polymers for various applications.

Biology:

Metabolic Studies: Glyceric acid is an intermediate in glycolysis and the Calvin-Benson cycle, making it important for metabolic studies.

Medicine:

Drug Delivery Systems: Glyceric acid derivatives are explored for use in drug delivery systems due to their biocompatibility.

Industry:

Mechanism of Action

Molecular Targets and Pathways: barium(2+);(2-carboxy-2-hydroxyethyl) phosphate exerts its effects through its involvement in metabolic pathways. In glycolysis, glyceric acid derivatives are intermediates that play a role in energy production. The compound interacts with enzymes such as phosphoglycerate kinase and phosphoglycerate mutase, facilitating the conversion of 3-phosphoglycerate to 2-phosphoglycerate .

Comparison with Similar Compounds

3-Phosphoglyceric Acid: An intermediate in glycolysis and the Calvin-Benson cycle.

2-Phosphoglyceric Acid: Another intermediate in glycolysis, involved in the conversion of 3-phosphoglycerate to phosphoenolpyruvate.

Glyceric Acid: The parent compound, a three-carbon sugar acid.

Uniqueness: barium(2+);(2-carboxy-2-hydroxyethyl) phosphate is unique due to its combination of glyceric acid and barium phosphate, which imparts distinct chemical and physical properties. This combination allows for specific applications in scientific research and industry that are not possible with the individual components alone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.